Cas no 2172247-76-4 (2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)oxypropanoic acid)

2-(2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)oxypropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclobutyl backbone and carboxylate functionality enhance structural rigidity, facilitating controlled peptide modifications. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. The compound’s unique scaffold supports the introduction of constrained conformations, improving peptide stability and bioavailability. Its synthetic utility lies in precise side-chain functionalization, making it valuable for developing peptidomimetics and bioactive compounds. The product is characterized by high purity and compatibility with automated synthesizers, ensuring reproducibility in research and pharmaceutical development.
2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)oxypropanoic acid structure
2172247-76-4 structure
Product Name:2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)oxypropanoic acid
CAS No:2172247-76-4
MF:C25H28N2O6
MW:452.499627113342
CID:6082576
PubChem ID:165579853
Update Time:2025-05-20

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)oxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)oxypropanoic acid
    • EN300-1575253
    • 2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)oxy]propanoic acid
    • 2172247-76-4
    • Inchi: 1S/C25H28N2O6/c1-15(24(29)30)33-27-23(28)12-16-10-17(11-16)13-26-25(31)32-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,15-17,22H,10-14H2,1H3,(H,26,31)(H,27,28)(H,29,30)
    • InChI Key: PRQIWQWGMSJEGA-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NCC1CC(CC(NOC(C(=O)O)C)=O)C1)=O

Computed Properties

  • Exact Mass: 452.19473662g/mol
  • Monoisotopic Mass: 452.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 114Ų

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)oxypropanoic acid Pricemore >>

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Additional information on 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)oxypropanoic acid

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)oxypropanoic acid

The compound 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)oxypropanoic acid (CAS No. 2172247-76-4) is a highly specialized organic molecule with significant potential in advanced chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclobutane ring, and an oxypropanoic acid moiety. The integration of these functional groups makes it a versatile building block for various research and development activities.

Recent studies have highlighted the importance of fluorenylmethoxycarbonyl (Fmoc) groups in peptide synthesis and drug delivery systems. The Fmoc group is widely used as a protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the context of this compound, the Fmoc group plays a critical role in controlling the reactivity of the amine functionality, enabling precise chemical transformations during synthesis.

The cyclobutane ring in this molecule adds unique mechanical and electronic properties. Cyclobutane derivatives are known for their strain-induced reactivity, which can be harnessed in various catalytic processes and material science applications. Recent research has explored the use of cyclobutane-containing compounds in the development of novel polymers and nanomaterials, where their strain energy can be exploited to create high-performance materials with tailored properties.

The oxypropanoic acid moiety introduces hydrophilic characteristics to the molecule, enhancing its solubility in polar solvents. This feature is particularly advantageous in pharmaceutical applications, where solubility is a critical factor for drug bioavailability. Moreover, the carboxylic acid group can participate in various chemical reactions, such as esterification and amidation, making this compound a valuable intermediate in organic synthesis.

From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis to optimize the production process. These methods not only improve yield but also reduce reaction times, making the compound more accessible for large-scale applications.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the fluorenylmethoxycarbonyl group significantly influences the electron distribution within the molecule, which can be leveraged to design more efficient catalysts or sensors. Additionally, molecular dynamics simulations have been used to study the conformational flexibility of the cyclobutane ring, shedding light on its potential applications in supramolecular chemistry.

In terms of biological applications, this compound has shown promise as a precursor for bioactive molecules. Its ability to undergo selective transformations makes it an ideal candidate for drug discovery programs targeting complex biological pathways. For instance, derivatives of this compound have been investigated for their potential as inhibitors of key enzymes involved in metabolic disorders and neurodegenerative diseases.

The integration of fluorenylmethoxycarbonyl (Fmoc) groups with cyclobutane rings represents a cutting-edge approach in modern organic chemistry. This combination allows chemists to exploit both the protective properties of Fmoc groups and the unique reactivity of cyclobutane systems in a single molecule. As research continues to uncover new functionalities and applications for this compound, it is poised to play a pivotal role in advancing both academic research and industrial innovation.

In conclusion, 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)oxypropanoic acid (CAS No. 2172247-76-4) is a multifaceted compound with immense potential across diverse fields. Its intricate structure enables it to serve as a versatile platform for exploring novel chemical reactions, developing advanced materials, and designing innovative therapeutic agents. As scientific understanding deepens and technological capabilities expand, this compound will undoubtedly continue to be at the forefront of chemical innovation.

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